

2-Bromoanthracene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoanthracene

Cat. No.: B1280076

[Get Quote](#)

In-Depth Technical Guide to 2-Bromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthesis of **2-Bromoanthracene**, a key intermediate in the development of advanced materials and pharmaceutical compounds.

Core Properties of 2-Bromoanthracene

2-Bromoanthracene is a brominated polycyclic aromatic hydrocarbon. Its rigid, planar structure and conjugated π -system impart useful luminescent and electrochemical properties, making it a valuable building block in organic electronics.^{[1][2]} The key quantitative data for this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₉ Br	[1][2][3]
Molecular Weight	257.13 g/mol	[1][2][4]
	257.125 g/mol	[5][6]
	257.12 g/mol	[3]
CAS Number	7321-27-9	[1][2][5]
Appearance	Pale yellow to yellow-green solid/powder	[2][7]
Melting Point	220 °C	[1][2][4]

Experimental Protocols

The synthesis of **2-Bromoanthracene** can be achieved through various routes. A common laboratory-scale approach is the direct bromination of anthracene. However, this can lead to a mixture of products, including the 9- and 9,10-substituted derivatives. A more selective, albeit multi-step, process involves the reduction of **2-bromoanthracene-9,10-dione**.

Synthesis of 2-Bromoanthracene via Reduction

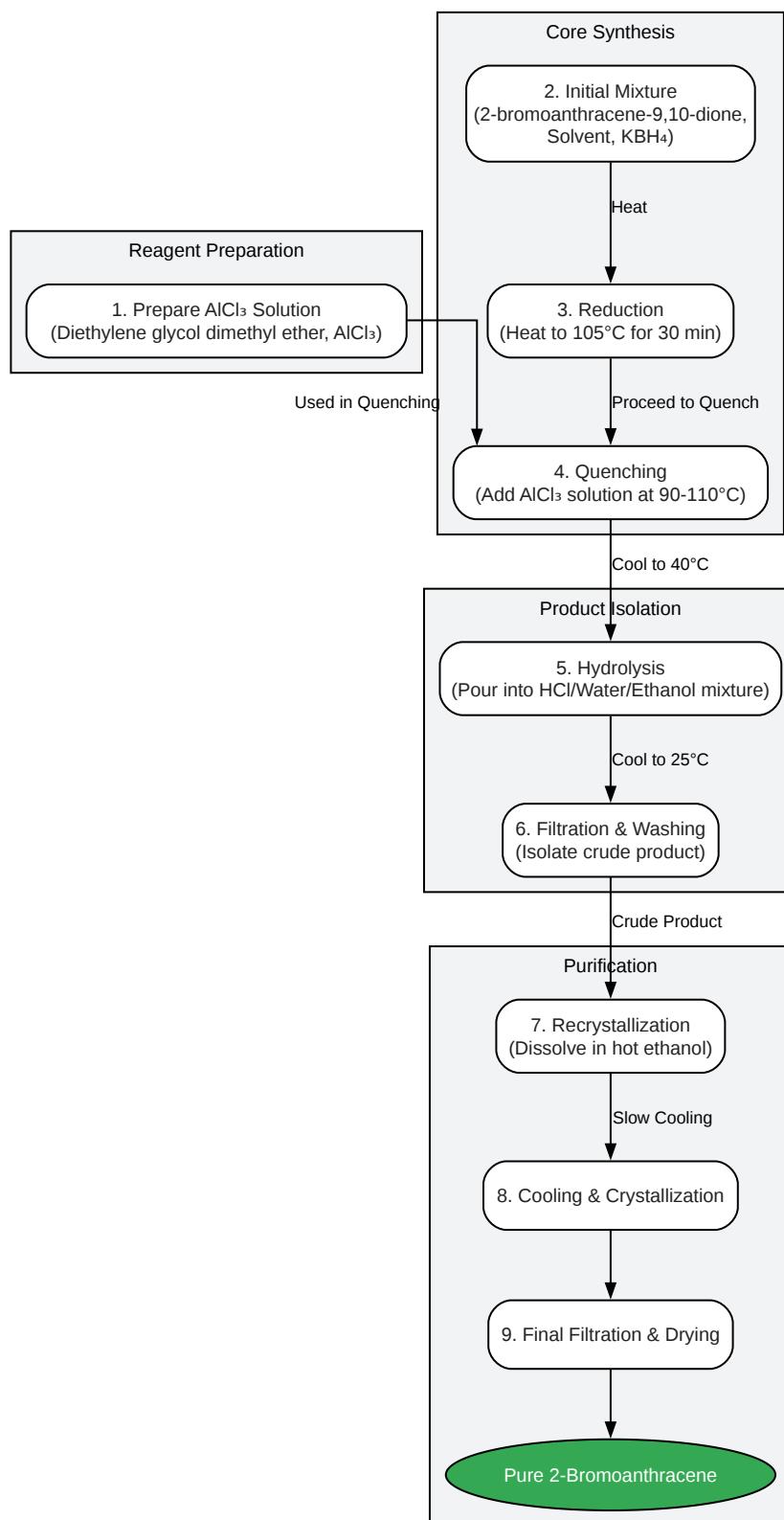
This protocol details the synthesis of **2-Bromoanthracene** from **2-bromoanthracene-9,10-dione**.

Materials and Equipment:

- **2-bromoanthracene-9,10-dione**
- Diethylene glycol dimethyl ether
- Aluminum chloride (AlCl₃), solid
- Potassium borohydride (KBH₄)
- Concentrated hydrochloric acid (HCl)

- Ethanol (anhydrous)
- 500 mL and 1 L three-necked flasks
- Stirring apparatus
- Heating mantle and temperature controller
- Water bath for cooling
- Filtration apparatus (e.g., Büchner funnel)

Procedure:


- Preparation of Aluminum Chloride Solution:
 - In a 500 mL three-necked flask, add 275.0 g of diethylene glycol dimethyl ether.
 - Slowly add 68.0 g (0.51 mol) of solid aluminum chloride while maintaining the temperature at 60°C. The addition should take approximately 20 minutes. The mixture will become grey or milky white.
 - Cool the resulting solution to 30°C and set it aside.[1]
- Reduction Reaction:
 - In a separate 1 L three-necked flask, combine 49.2 g (0.17 mol) of **2-bromoanthracene-9,10-dione**, 200.0 g of diethylene glycol dimethyl ether, and 27.5 g (0.51 mol) of potassium borohydride with stirring. The mixture will turn into a yellow-green turbid solution.[1]
 - Heat the mixture to 105°C and maintain this temperature for 30 minutes. During heating, the solution will transition from yellow-green to pink, and finally to a brown turbid solution. [1]
- Quenching and Hydrolysis:
 - After the 30-minute heating period, slowly add the previously prepared aluminum chloride solution to the reaction mixture. Control the internal temperature between 90°C and

110°C. This addition will cause gas evolution and a color change from brown to bright yellow, and finally to a yellow turbid liquid. The addition should take about 20 minutes.[1]

- Once the addition is complete, immediately cool the flask to 40°C using a water bath.[1]
- Pour the cooled reaction mixture into a solution containing 100 g of concentrated hydrochloric acid, 400 g of water, and 300 g of ethanol. This hydrolysis step will generate a large amount of gas; control the temperature to keep it below 60°C.[1]
- Isolation and Purification of Crude Product:
 - After hydrolysis is complete, cool the mixture to 25°C and filter the precipitate.[1]
 - Wash the collected filter cake with 100.0 g of water followed by 100.0 g of anhydrous ethanol to obtain the crude yellow product.[1]
- Final Purification (Recrystallization):
 - Mix the crude product with anhydrous ethanol in a 1:10 ratio (product:ethanol by weight).
 - Heat the mixture to 50-60°C and stir for 1 hour.
 - Cool the mixture to 25-30°C and allow it to stand for 30 minutes.
 - Filter the purified product, washing the filter cake with a small amount of anhydrous ethanol. The result is a white solid of pure **2-Bromoanthracene**.[1]

Workflow and Process Visualization

The following diagram illustrates the key stages in the synthesis and purification of **2-Bromoanthracene** as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-Bromoanthracene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. CN102718644A - Preparation method for 2-bromoanthraquinone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Bromoanthracene molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280076#2-bromoanthracene-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1280076#2-bromoanthracene-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com